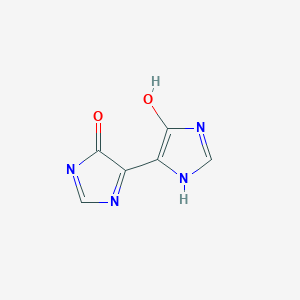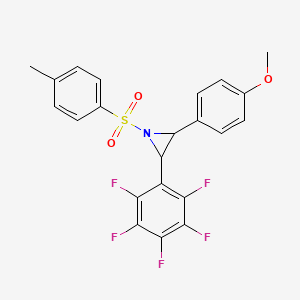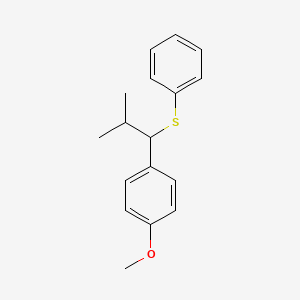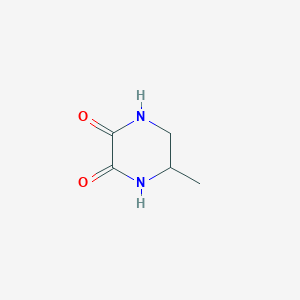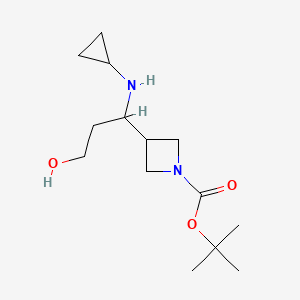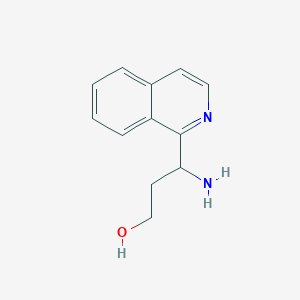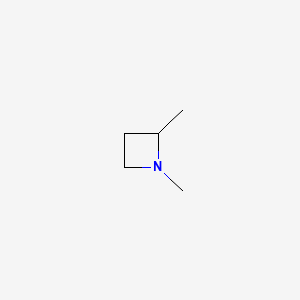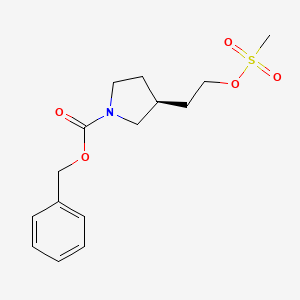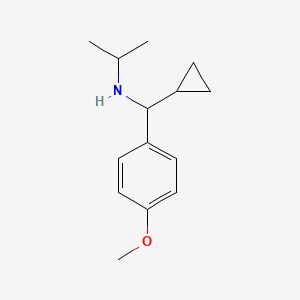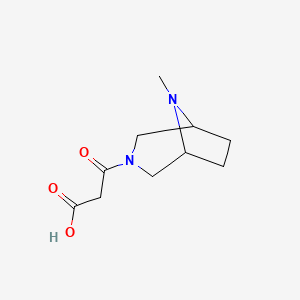
1-(2-Isocyanatoethoxy)-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isocyanatoethoxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 It is characterized by the presence of an isocyanate group attached to an ethoxy and methoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized through the reaction of 1,2-dimethoxyethane with phosgene and methylamine. The reaction typically involves the following steps:
Reaction with Phosgene: 1,2-dimethoxyethane is reacted with phosgene to form an intermediate chloroformate.
Amination: The intermediate is then treated with methylamine to produce the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving distillation and recrystallization techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isocyanatoethoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, such as tertiary amines or metal catalysts.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-(2-Isocyanatoethoxy)-2-methoxybenzene has diverse applications in scientific research:
Polymer Synthesis: Used as a monomer in the production of polyurethanes, which are utilized in coatings, adhesives, and foams.
Surface Modification: Employed to modify surfaces to enhance properties such as hydrophobicity or adhesion.
Drug Delivery Systems: Investigated for its potential in creating drug delivery vehicles due to its reactivity and ability to form stable linkages.
Mechanism of Action
The mechanism of action of 1-(2-Isocyanatoethoxy)-2-methoxybenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in applications such as polymer synthesis and surface modification .
Comparison with Similar Compounds
Properties
CAS No. |
775348-87-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2-isocyanatoethoxy)-2-methoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |
InChI Key |
UDTFSGQNCVKRFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


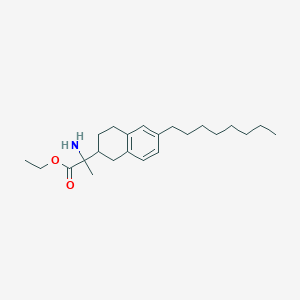
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
